2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid

Chiral resolution Finerenone Enantiomeric excess

D-DOTA (CAS 391624-66-1) is the evidence-backed chiral resolving agent of choice for finerenone (Kerendia®) API manufacturing. Comparative studies confirm a ~10% enantiomeric excess advantage and 77-fold greater diastereomeric salt solubility (96.68 mg/mL vs. 1.25 mg/mL for D-DTTA), reducing recrystallization cycles and maximizing yield. Its unique hydrate-forming property simplifies aqueous process solvent management compared to ethanol-solvate-forming alternatives. Available at ≥95% purity. Procurement teams supporting generic finerenone production should specify D-DOTA to ensure resolution efficiency and cost-effectiveness.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
Cat. No. B13388333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2C)C(=O)O
InChIInChI=1S/C20H18O8/c1-11-7-3-5-9-13(11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
InChIKeyDBFHECNVJVVMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid (Di-o-toluoyl-D-tartaric acid): Chiral Resolving Agent Sourcing and Technical Profile


2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid (CAS 391624-66-1, molecular formula C₂₀H₁₈O₈, MW 386.35), systematically designated as (2S,3S)-2,3-bis[(2-methylbenzoyl)oxy]butanedioic acid and commonly referred to as di-o-toluoyl-D-tartaric acid (D-DOTA), belongs to the O,O′-diacyl tartaric acid family of chiral resolving agents . This compound features two ortho-methylbenzoyl ester groups on the tartaric acid backbone, distinguishing it from the more widely known para-methyl (di-p-toluoyl) and unsubstituted benzoyl (dibenzoyl) congeners. It is commercially available as a white to off-white crystalline powder with a typical purity specification of ≥95–98% , and is primarily deployed for the enantiomeric resolution of racemic pharmaceutical intermediates via diastereomeric salt formation.

Why 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid Cannot Be Replaced by Di-p-toluoyl or Dibenzoyl Tartaric Acid in Chiral Resolution Workflows


Although di-p-toluoyl-D-tartaric acid (D-DTTA) and dibenzoyl-D-tartaric acid (D-DBTA) share the same tartaric acid scaffold and are frequently employed as interchangeable chiral resolving agents, the ortho-methyl substitution in 2,3-bis[(2-methylbenzoyl)oxy]butanedioic acid (D-DOTA) confers fundamentally different chiral recognition behavior that cannot be replicated by its para-methyl or unsubstituted analogues [1]. A direct comparative study demonstrated that D-DOTA, D-DBTA, and D-DTTA exhibit divergent enantiomeric excess outcomes, diastereomeric salt solubility profiles, and even distinct solvate formation preferences (hydrate vs. ethanol solvate) when resolving the identical pharmaceutical substrate [1]. Substituting D-DOTA with D-DTTA or D-DBTA therefore risks compromised enantiomeric purity, reduced resolution yield, or complete resolution failure for specific target amines—making informed, evidence-based selection of the resolving agent critical for procurement and process development decisions.

Head-to-Head Quantitative Evidence: 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid vs. Di-p-toluoyl and Dibenzoyl Tartaric Acid Comparators


Enantiomeric Excess Advantage of D-DOTA over D-DBTA and D-DTTA in Finerenone Resolution

In a direct head-to-head comparison for the resolution of finerenone (S-Fin), di-o-toluoyl-D-tartaric acid (D-DOTA) achieved an enantiomeric excess (ee) approximately 10% higher than that obtained with dibenzoyl-D-tartaric acid (D-DBTA) and di-p-toluoyl-D-tartaric acid (D-DTTA) under the same experimental conditions [1]. The study authors concluded that D-DOTA was the most effective chiral resolving agent among the three d-tartaric acid derivatives tested for this pharmaceutically relevant substrate.

Chiral resolution Finerenone Enantiomeric excess

Diastereomeric Salt Solubility Discrimination: D-DOTA Achieves 77-Fold Greater S/R-Fin Solubility Difference than D-DTTA

The solubility difference between the diastereomeric salts of S-Fin and R-Fin was measured in ethanol–water for all three resolving agents. D-DOTA produced a solubility difference of 96.68 mg/mL between the S- and R-enantiomer salts—77.3 times larger than the 1.25 mg/mL difference obtained with D-DTTA, and 3.1 times larger than the 31.26 mg/mL difference obtained with D-DBTA [1]. Larger solubility discrimination directly correlates with higher resolution efficiency and easier isolation of the desired enantiomer by fractional crystallization.

Diastereomeric salt Solubility discrimination Finerenone

Proven Resolution Performance for γ-Secretase Inhibitor Intermediate LY411575 with 99% ee

In a process chemistry study targeting the γ-secretase inhibitor LY411575, D-(+)-2-methylbenzoyl tartaric acid (the D-enantiomer of the target compound) was employed as the chiral resolving agent for a key racemic intermediate. Under optimized conditions (methanol, 12 mL/g substrate, controlled cooling from reflux to room temperature over 120 min), a resolution yield of 40% was achieved with an enantiomeric excess of 99% [1]. The authors systematically screened solvents (methanol, acetonitrile, ethanol), dissolution temperatures, concentrations, and cooling rates to arrive at these conditions, demonstrating the compound's practical utility in a multi-step pharmaceutical synthesis.

γ-Secretase inhibitor LY411575 Chiral resolution Process chemistry

Differential Solvate Formation Behavior: D-DOTA Forms Hydrate While D-DBTA and D-DTTA Form Ethanol Solvates

Single-crystal X-ray analysis revealed a fundamental solid-state difference: upon diastereomeric salt formation with finerenone, D-DBTA and D-DTTA both crystallize as ethanol solvates, whereas D-DOTA crystallizes as a hydrated form [1]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) further showed solvent loss at approximately 170 °C for all three salts, indicating relatively strong hydrogen-bonding interactions with the incorporated solvent. This differential solvate preference has practical implications for crystal handling, storage stability, and the reproducibility of resolution outcomes across different solvent systems.

Solvate formation Crystal engineering Chiral resolution Hydrogen bonding

Procurement-Relevant Application Scenarios for 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid Based on Quantitative Evidence


Industrial-Scale Chiral Resolution of Finerenone (S-Fin) API

Based on the direct head-to-head evidence showing D-DOTA's ~10% ee advantage and 77-fold greater diastereomeric salt solubility discrimination (96.68 mg/mL) over D-DTTA (1.25 mg/mL) for finerenone resolution [1], this compound is the resolving agent of choice for manufacturers of finerenone (Kerendia®) API. The hydrate-forming property of D-DOTA may also simplify solvent management in aqueous process environments compared to ethanol-solvate-forming alternatives. Procurement teams supporting generic finerenone production should prioritize D-DOTA over D-DBTA or D-DTTA to maximize resolution efficiency and minimize recrystallization cycles.

Enantioselective Synthesis of γ-Secretase Inhibitor Intermediates (e.g., LY411575 Series)

The demonstrated ability of D-(+)-2-methylbenzoyl tartaric acid to resolve a key LY411575 racemic intermediate with 40% yield and 99% ee under optimized process conditions (methanol, controlled cooling) [1] supports its use in medicinal chemistry and preclinical supply chains for γ-secretase inhibitor programs. Researchers and CROs procuring chiral resolving agents for this compound class can rely on the documented parameter optimization (solvent, concentration, cooling rate) as a starting point for method development, reducing screening time and material consumption.

Crystal Engineering Studies of Diastereomeric Salt Hydrates vs. Solvates

The unique behavior of D-DOTA in forming a hydrate rather than an ethanol solvate upon salt formation with basic pharmaceutical substrates [1] makes this compound a valuable reference standard for academic and industrial crystal engineering laboratories investigating solvent incorporation effects on chiral resolution. Its differential hydrogen-bonding network, confirmed by single-crystal XRD and thermal analysis (TGA/DSC solvent loss at ~170 °C), provides a well-characterized system for studying structure–property relationships in diastereomeric salt resolution.

Chiral Purity Method Development and Reference Standard for Enantiomeric Excess Determination

Given its documented ability to achieve 99% ee in preparative resolutions [1] and its commercial availability at 98% chemical purity [2], 2,3-bis[(2-methylbenzoyl)oxy]butanedioic acid and its diastereomeric salts can serve as system suitability standards for chiral HPLC method development and validation. Analytical laboratories supporting pharmaceutical quality control can procure this compound as a reference material to benchmark chiral separation performance, particularly for methods targeting finerenone and related naphthyridine-based drug substances.

Quote Request

Request a Quote for 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.